

# Application Notes and Protocols for <sup>123</sup>I-MIP-1095 SPECT Imaging

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

<sup>123</sup>I-**MIP-1095** is a radioiodinated small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a cell surface protein highly expressed in prostate cancer. This document provides detailed application notes and protocols for the use of <sup>123</sup>I-**MIP-1095** in Single Photon Emission Computed Tomography (SPECT) imaging for the detection of primary and metastatic prostate cancer. The protocols outlined below cover radiolabeling, quality control, patient preparation, and SPECT imaging procedures.

## Radiolabeling of MIP-1095 with 1231

The radiolabeling of **MIP-1095** with Iodine-123 is achieved via an electrophilic radioiodination reaction on a tri-n-butylstannyl precursor. The following protocol is a representative procedure.

#### **Experimental Protocol: Radiolabeling**

#### Materials:

- MIP-1095 tri-n-butylstannyl precursor
- [123] Sodium Iodide in 0.1 M NaOH
- Chloramine-T



- Sodium metabisulfite
- Ethanol, USP
- Sterile water for injection
- 0.1% Trifluoroacetic acid (TFA) in water
- Acetonitrile (ACN), HPLC grade
- C18 Sep-Pak cartridge
- Sterile 0.22 μm filter

#### Procedure:

- To a sterile vial containing the **MIP-1095** tri-n-butylstannyl precursor (typically 5-10 μg in a small volume of ethanol), add [1231]Sodium Iodide (typically 185-370 MBq, 5-10 mCi).
- Initiate the radioiodination reaction by adding an aqueous solution of Chloramine-T (typically 50 μg in 50 μL of sterile water).
- Allow the reaction to proceed at room temperature for 5-10 minutes with gentle agitation.
- Quench the reaction by adding an aqueous solution of sodium metabisulfite (typically 100  $\mu$ g in 100  $\mu$ L of sterile water).
- Dilute the reaction mixture with 1 mL of 0.1% TFA in water.
- Activate a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
- Load the diluted reaction mixture onto the activated C18 Sep-Pak cartridge.
- Wash the cartridge with 10 mL of sterile water to remove unreacted <sup>123</sup>I and other hydrophilic impurities.
- Elute the <sup>123</sup>I-MIP-1095 from the cartridge with 1 mL of ethanol.



- Evaporate the ethanol under a stream of nitrogen gas.
- Reconstitute the final product in a suitable vehicle for injection, such as sterile saline with a small percentage of ethanol, and pass it through a sterile 0.22 µm filter into a sterile vial.

## **Radiolabeling Workflow**





Click to download full resolution via product page

Caption: Workflow for the radiolabeling of MIP-1095 with 1231.



## Quality Control of 123I-MIP-1095

Ensuring the purity and identity of the final radiolabeled product is critical for patient safety and imaging accuracy.

#### **Experimental Protocol: Quality Control**

- 1. Radiochemical Purity (RCP) by HPLC:
- System: High-Performance Liquid Chromatography (HPLC) system with a UV and a radioactivity detector.
- Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 95% A and 5% B to 5% A and 95% B over 15-20 minutes.
- Flow Rate: 1 mL/min.
- Injection Volume: 10-20 μL.
- Procedure:
  - Inject a small aliquot of the final product onto the HPLC system.
  - Monitor the chromatogram from both the UV and radioactivity detectors.
  - Calculate the radiochemical purity by integrating the area under the radioactive peak corresponding to <sup>123</sup>I-MIP-1095 and dividing it by the total integrated radioactive area of all peaks.
  - The acceptance criterion for RCP is typically ≥95%.
- 2. Radionuclidic Purity:
- System: Multichannel analyzer with a high-purity germanium (HPGe) detector.



- Procedure:
  - Acquire a gamma spectrum of the final <sup>123</sup>I-MIP-1095 product.
  - Identify the characteristic photopeak of <sup>123</sup>I at 159 keV.
  - Identify and quantify any radionuclide impurities by their characteristic gamma emissions.
  - The acceptance criterion for radionuclidic purity is typically ≥99%.
- 3. Sterility and Endotoxin Testing:
- Standard pharmacopeial methods for sterility (e.g., direct inoculation or membrane filtration)
   and bacterial endotoxins (LAL test) should be performed.

#### **Quality Control Workflow**



Click to download full resolution via product page

Caption: Quality control workflow for <sup>123</sup>I-MIP-1095.

# <sup>123</sup>I-MIP-1095 SPECT Imaging Protocol Patient Preparation



- Fasting: Patients should fast for a minimum of 4 hours prior to the injection of <sup>123</sup>I-MIP-1095.
- Hydration: Patients should be well-hydrated. Encourage the patient to drink several glasses
  of water before the injection and to continue hydrating and voiding frequently after the
  injection to reduce radiation dose to the bladder.
- Medications: A review of the patient's current medications should be conducted to identify any potential interferences.

#### **SPECT Imaging Protocol**

- 1. Radiopharmaceutical Administration:
- Dose: Aseptically administer 185-370 MBq (5-10 mCi) of <sup>123</sup>I-MIP-1095 intravenously.[1]
- Flush: Follow the injection with a 10-20 mL saline flush.
- 2. Imaging Time Points:
- Whole-body planar and SPECT/CT imaging can be performed at multiple time points to assess the biodistribution and tumor uptake.
- Early Imaging: 1-4 hours post-injection.[1]
- Delayed Imaging: 18-24 hours post-injection. Delayed imaging may improve tumor-tobackground ratios.
- Additional imaging points up to 72 hours can be considered for dosimetry calculations.
- 3. SPECT/CT Acquisition Parameters:
- Gamma Camera: Dual-head SPECT or SPECT/CT scanner.
- Collimator: Low-energy, high-resolution (LEHR) collimator.
- Energy Window: 15-20% window centered at 159 keV for <sup>123</sup>I.
- SPECT Acquisition:







Matrix: 128x128.

Rotation: 360° (180° per head).

Projections: 60-120 projections over 360°.

• Time per projection: 20-30 seconds.

• CT Acquisition (for SPECT/CT):

Low-dose CT for attenuation correction and anatomical localization. Typical parameters:
 120 kVp, 30-50 mAs.

- Image Reconstruction:
  - Iterative reconstruction (e.g., OSEM) with corrections for attenuation, scatter, and collimator-detector response.

## **SPECT Imaging Workflow**





Click to download full resolution via product page

Caption: Workflow for <sup>123</sup>I-MIP-1095 SPECT imaging.

#### **Data Presentation**

## **Table 1: Radiolabeling and Quality Control Parameters**



| Parameter            | Specification |
|----------------------|---------------|
| Radiochemical Yield  | > 50%         |
| Radiochemical Purity | ≥ 95%         |
| Radionuclidic Purity | ≥ 99%         |
| Sterility            | Sterile       |
| Bacterial Endotoxins | < 175 EU/V    |

**Table 2: SPECT Imaging Parameters** 

| Parameter           | Recommended Setting                      |
|---------------------|------------------------------------------|
| Injected Dose       | 185-370 MBq (5-10 mCi)                   |
| Imaging Time Points | 1-4 hours and 18-24 hours post-injection |
| Collimator          | Low-Energy, High-Resolution (LEHR)       |
| Energy Window       | 159 keV ± 10%                            |
| Matrix Size         | 128 x 128                                |
| Projections         | 60-120 over 360°                         |
| Reconstruction      | Iterative (OSEM) with corrections        |

## Table 3: Biodistribution and Dosimetry of 123I-MIP-1095

Note: The following data is extrapolated from studies using <sup>124</sup>I-**MIP-1095** and early clinical data with <sup>123</sup>I-**MIP-1095**. Organ-specific dosimetry may vary.



| Organ           | Mean Absorbed Dose (mGy/MBq)      |
|-----------------|-----------------------------------|
| Salivary Glands | 0.15                              |
| Liver           | 0.06                              |
| Kidneys         | 0.05                              |
| Red Marrow      | Not Reported for <sup>123</sup> I |
| Total Body      | 0.01                              |

(Data derived from phase I clinical trial information)[1]

#### **Disclaimer**

This document is intended for informational purposes for research, scientific, and drug development professionals. The protocols provided are representative and may require optimization for specific laboratory conditions and equipment. All procedures involving radioactive materials must be conducted in compliance with institutional and regulatory guidelines for radiation safety. For clinical applications, please refer to approved package inserts and institutional review board (IRB) approved protocols.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for <sup>123</sup>I-MIP-1095 SPECT Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677151#protocol-for-123i-mip-1095-in-spect-imaging]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com